molecular formula C15H19F3 B14229545 [(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene CAS No. 821799-29-5

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene

Cat. No.: B14229545
CAS No.: 821799-29-5
M. Wt: 256.31 g/mol
InChI Key: LROPFJLNCQRDRS-AWEZNQCLSA-N
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Description

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene is an organic compound characterized by the presence of a trifluoromethyl group, an ethyl group, and a hex-4-en-1-yl chain attached to a benzene ring. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as iodotrifluoromethane (CF3I) and ethylene under photochemical conditions . Another method involves the reaction of aryl iodides with trifluoromethyl copper to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

    Reduction: Formation of trifluoromethyl alcohols or alkanes.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s lipophilicity, stability, and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .

Comparison with Similar Compounds

[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene can be compared with other trifluoromethyl-substituted compounds:

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with an ethyl and hex-4-en-1-yl chain, providing unique chemical and physical properties.

Properties

CAS No.

821799-29-5

Molecular Formula

C15H19F3

Molecular Weight

256.31 g/mol

IUPAC Name

[(3R)-3-ethyl-3-(trifluoromethyl)hex-4-enyl]benzene

InChI

InChI=1S/C15H19F3/c1-3-11-14(4-2,15(16,17)18)12-10-13-8-6-5-7-9-13/h3,5-9,11H,4,10,12H2,1-2H3/t14-/m0/s1

InChI Key

LROPFJLNCQRDRS-AWEZNQCLSA-N

Isomeric SMILES

CC[C@@](CCC1=CC=CC=C1)(C=CC)C(F)(F)F

Canonical SMILES

CCC(CCC1=CC=CC=C1)(C=CC)C(F)(F)F

Origin of Product

United States

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